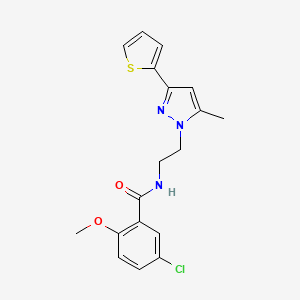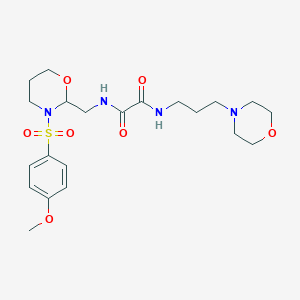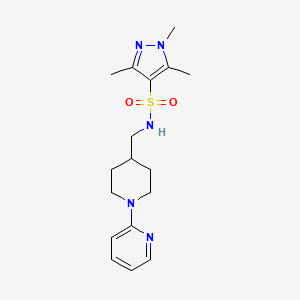![molecular formula C12H11NO3S2 B3006711 4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- CAS No. 127378-29-4](/img/structure/B3006711.png)
4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . The presence of sulfur and nitrogen in the five-membered ring structure enhances its pharmacological potential .
Mécanisme D'action
Target of Action
It is known that 4-thiazolidinone derivatives have a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Mode of Action
In vitro studies of similar 4-thiazolidinone derivatives have shown that they can induce dna damage, cause cell cycle arrest in the g2/m phase, and induce apoptosis . These effects are often indicated by annexin-V staining and the activation of caspases .
Biochemical Pathways
These could potentially include pathways related to cell cycle regulation, DNA repair, apoptosis, and inflammation .
Pharmacokinetics
It is known that the chemical modification of compounds containing 4-thiazolidinone moiety can lead to a wide range of pharmacological agents, which often have a low therapeutic index, development of resistance to treatment, and low bioavailability .
Result of Action
The result of the compound’s action at the molecular and cellular level is likely to be multifaceted, given the broad range of biological activities associated with 4-thiazolidinone derivatives. As mentioned earlier, these compounds can induce DNA damage, cause cell cycle arrest, and induce apoptosis . These effects can lead to the death of cancer cells
Méthodes De Préparation
The synthesis of 4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- typically involves the condensation of 4-thiazolidinone with 3,5-dimethoxybenzaldehyde in the presence of a base . The reaction is usually carried out in a solvent such as ethanol or toluene under reflux conditions . Industrial production methods may involve the use of catalysts to improve yield and selectivity .
Analyse Des Réactions Chimiques
4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the methylene carbon atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidinones .
Applications De Recherche Scientifique
4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- include other thiazolidinone derivatives such as:
- 4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-2-thioxo-
- 4-Thiazolidinone, 5-[(4-hydroxyphenyl)methylene]-2-thioxo-
- 4-Thiazolidinone, 5-[(4-chlorophenyl)methylene]-2-thioxo-
These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities . The unique combination of the 3,5-dimethoxyphenyl group in 4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- enhances its pharmacological properties, making it a promising candidate for further research .
Propriétés
IUPAC Name |
(5Z)-5-[(3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-15-8-3-7(4-9(6-8)16-2)5-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXJIOAPRQOTFP-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C2C(=O)NC(=S)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C\2/C(=O)NC(=S)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine](/img/structure/B3006629.png)
![4-Methoxy-2-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-1,3-benzothiazole](/img/structure/B3006630.png)
![2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006631.png)





![N-(4-fluorophenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3006643.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/new.no-structure.jpg)

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B3006648.png)
![1-benzyl-2-((benzyloxy)methyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B3006651.png)
